molecular formula C21H26N2O4 B3696806 2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3696806
M. Wt: 370.4 g/mol
InChI Key: MKXRUPKXPNJXSL-UHFFFAOYSA-N
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Description

2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzodioxole group and a cyclohexane-1,3-dione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzodioxole group is introduced through a nucleophilic substitution reaction, followed by the formation of the cyclohexane-1,3-dione moiety via a condensation reaction. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a piperazine ring, benzodioxole group, and cyclohexane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable subject for research and industrial applications.

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2)10-17(24)16(18(25)11-21)13-23-7-5-22(6-8-23)12-15-3-4-19-20(9-15)27-14-26-19/h3-4,9,13H,5-8,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXRUPKXPNJXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione

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